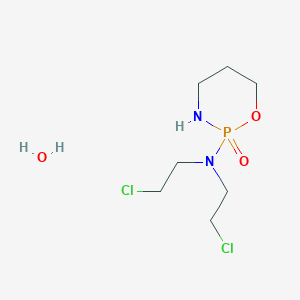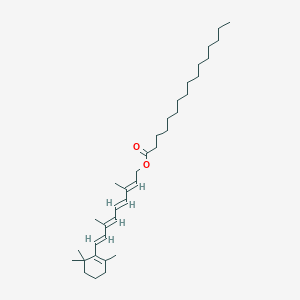
スニチニブマレート
概要
説明
Sunitinib Malate is the orally bioavailable malate salt of an indolinone-based tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells.
An indole and pyrrole derivative that inhibits VEGFR-2 and PDGFR BETA RECEPTOR TYROSINE KINASES. It is used as an antineoplastic agent for the treatment of GASTROINTESTINAL STROMAL TUMORS, and for treatment of advanced or metastatic RENAL CELL CARCINOMA.
科学的研究の応用
1. 年齢関連黄斑変性(AMD)の治療 スニチニブマレートは、黄斑を徐々に劣化させ、高齢者の失明の主要な原因の1つである、年齢関連黄斑変性(AMD)の治療に使用されてきました . ある研究では、スニチニブマレートを負荷したMPEG-PCLミセルは、スニチニブなどの抗VEGF薬を目の後部に効率的に送達するために役立つ可能性があることを示しました .
転移性大腸癌の治療
スニチニブマレートは、転移性大腸癌(mCRC)の治療で研究されてきました。 ファイザーは、mCRC患者における標準的な化学療法レジメンとの併用によるスニチニブマレートの安全性と有効性を評価するために、第III相臨床試験を開始しました .
腎摘出術後の補助療法
スニチニブマレートは、腎摘出術(腎臓摘出手術)を受けており、癌が再発するリスクが高い患者に対する補助療法として使用されます .
血管新生と増殖の阻害
スニチニブマレートは、腫瘍が成長に必要な酸素と栄養素を供給する血管を獲得するプロセスである血管新生と、細胞が分裂するプロセスである増殖を阻害することにより働くマルチキナーゼ阻害剤です .
進行癌の治療
進行までの時間(TTP)の増加
作用機序
Target of Action
Sunitinib malate is a small molecule that inhibits multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer . The primary targets of Sunitinib include vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptors (PDGFRα and PDGFRβ), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET) .
Mode of Action
Sunitinib malate inhibits cellular signaling by targeting multiple RTKs . It has been identified as a potent inhibitor of VEGFR and PDGFR, which are expressed by many types of solid tumors and are thought to play a crucial role in angiogenesis, the process by which tumors acquire blood vessels, oxygen, and nutrients needed for growth . Sunitinib also inhibits other targets important to tumor growth, including KIT, FLT3, and RET .
Biochemical Pathways
Sunitinib malate affects several biochemical pathways. It inhibits the phosphorylation of multiple RTKs (PDGFRβ, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo . It also inhibits the growth or survival of selected tumor types with dysregulated or overexpressed RTKs (PDGFR, RET, or KIT) in vitro and inhibits PDGFRβ- and VEGFR2-dependent tumor angiogenesis in vivo .
Pharmacokinetics
The pharmacokinetics of sunitinib and sunitinib malate have been evaluated in healthy subjects and in patients with solid tumors . Sunitinib AUC (Area Under the Curve) and Cmax (maximum serum concentration) increase proportionately over a dose range of 25 mg to 100 mg . With repeated daily administration, sunitinib accumulates 3- to 4-fold while the primary metabolite accumulates 7- to 10-fold . Steady-state concentrations of sunitinib and its primary active metabolite are achieved within 10 to 14 days .
Result of Action
Sunitinib malate demonstrates inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer . It has shown anti-tumor and anti-angiogenic activities . It has remarkable objective response rates and clinical benefit in the treatment of metastatic renal cell carcinoma and gastrointestinal stromal tumors .
Action Environment
The action of Sunitinib malate can be influenced by environmental factors such as the presence of other drugs. For instance, co-administration with strong CYP3A4 inhibitors may increase sunitinib plasma concentrations . Therefore, the patient’s medication regimen should be considered when prescribing Sunitinib malate.
Safety and Hazards
将来の方向性
Sunitinib malate is currently being studied for its potential use in the treatment of other types of cancer . It is also being used in the treatment of advanced kidney cancer, gastrointestinal stromal tumor (GIST), and a type of pancreatic cancer known as pancreatic neuroendocrine tumors (pNET) that has progressed and cannot be treated with surgery .
生化学分析
Biochemical Properties
Sunitinib malate inhibits multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth and pathologic angiogenesis . It blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation .
Cellular Effects
Sunitinib malate has direct anti-tumor effects on tumor cells, such as wild type and activated mutants of FLT3 expressed by acute myeloid leukemia-derived cell lines, and small cell lung cancer-derived cell lines expressed KIT . It also impairs proliferation and function of human peripheral T cells and prevents T-cell–mediated immune response in mice .
Molecular Mechanism
Sunitinib malate’s mechanism of action involves inhibiting cellular signaling by targeting multiple RTKs. These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs. In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3 .
Temporal Effects in Laboratory Settings
The levels of sunitinib present in in vivo treated tumor sections increased continuously until day 7, but a decrease was observed at day 10 . This suggests that the effects of sunitinib malate change over time in laboratory settings.
Dosage Effects in Animal Models
In several mouse xenograph models, sunitinib doses of 20–80 mg/kg led to tumor regression or stasis . Examination of cardiac tissue from mice fed 40 mg/kg per day of sunitinib for 12 days revealed significant lipid accumulation in the myocardium .
Metabolic Pathways
Sunitinib malate is metabolized primarily by the CYP3A4 enzyme. The major metabolic pathway is N-deethylation to form SU12662 . This process is mediated by CYP3A4, as shown by its metabolic inhibition by ketoconazole .
Transport and Distribution
Sunitinib malate is readily absorbed with good oral bioavailability and linear kinetics at clinically-relevant doses . It is extensively distributed with moderate-to-high systemic clearance and eliminated primarily into feces .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sunitinib malate involves the conversion of 4-chloro-N-(2-diethylaminoethyl)benzamide to Sunitinib base, which is then converted to Sunitinib malate through reaction with malic acid.", "Starting Materials": ["4-chloro-N-(2-diethylaminoethyl)benzamide", "malic acid", "reagents and solvents"], "Reaction": ["Step 1: React 4-chloro-N-(2-diethylaminoethyl)benzamide with potassium carbonate in dimethylformamide to form N-(2-diethylaminoethyl)-4-chlorobenzamide", "Step 2: React N-(2-diethylaminoethyl)-4-chlorobenzamide with 2-fluoro-N-methyl-5-[(methylsulfonyl)amino]benzamide in the presence of sodium hydride in dimethylformamide to form Sunitinib base", "Step 3: React Sunitinib base with malic acid in dichloromethane to form Sunitinib malate"], "Note": "The synthesis pathway and reaction steps mentioned here are based on scientific research and are for informational purposes only. Any attempt to reproduce these steps should be done under appropriate laboratory conditions and with proper safety measures." } | |
CAS番号 |
341031-54-7 |
分子式 |
C26H33FN4O7 |
分子量 |
532.6 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-; |
InChIキー |
LBWFXVZLPYTWQI-HBPAQXCTSA-N |
異性体SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
正規SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
外観 |
Powder |
Color/Form |
Orange solid |
| 557795-19-4 | |
物理的記述 |
Solid |
ピクトグラム |
Health Hazard |
溶解性 |
25 mg/mL over pH of 1.2 to 6.8 Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6) 3.08e-02 g/L |
同義語 |
5-(5-fluoro-2-oxo-1,2-dihydroindolylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide SU 011248 SU 11248 SU-011248 SU-11248 SU011248 SU11248 sunitinib sunitinib malate Sutent |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)








